3-Chloro-1-nitro-1H-pyrazole
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Overview
Description
3-Chloro-1-nitro-1H-pyrazole is a heterocyclic compound containing a five-membered ring with two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-nitro-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method includes the nitration of pyrazole with mixed acids, followed by chlorination. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid as nitrating agents, with the chlorination step being carried out using reagents like phosphorus trichloride or thionyl chloride .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes integrate nitration, quenching, neutralization, extraction, and separation steps in a streamlined manner, ensuring high purity and productivity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: Reduction of the nitro group can lead to the formation of amino derivatives.
Oxidation Reactions: Oxidation can further modify the compound, potentially forming nitroso or other oxidized derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 3-chloro-1-aminopyrazole.
Oxidation: Formation of nitroso derivatives.
Scientific Research Applications
3-Chloro-1-nitro-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1-nitro-1H-pyrazole involves its interaction with molecular targets through its nitro and chloro functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions, facilitating the formation of various derivatives. These interactions can modulate biological pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
- 3,4-Dinitropyrazole
- 1,3-Dinitropyrazole
- 3,5-Dinitropyrazole
Comparison: 3-Chloro-1-nitro-1H-pyrazole is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and properties. Compared to dinitropyrazoles, it offers different substitution patterns and reactivity profiles, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-chloro-1-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-3-1-2-6(5-3)7(8)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRCXEAXRRNDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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